molecular formula C16H25N3O3 B5519380 (1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol

(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol

Cat. No.: B5519380
M. Wt: 307.39 g/mol
InChI Key: LLXWFSZNORYFFM-OKILXGFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol is a useful research compound. Its molecular formula is C16H25N3O3 and its molecular weight is 307.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.18959167 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Toxicity Studies

  • Butanediol Metabolism : A study on 1,4-Butanediol (BDO), which shares structural similarities with the compound of interest, highlights the enzyme alcohol dehydrogenase's role in converting BDO to gamma‐hydroxybutyrate (GHB) in humans. The inhibition of this enzyme by fomepizole indicates the significance of metabolic pathways in the processing of similar compounds (Liakoni et al., 2019).

  • Thromboxane Synthetase Inhibition : Research on the imidazole derivative UK-37,248 demonstrates its potential to reduce thromboxane B2 formation, suggesting applications in studying enzyme inhibition and its effects on blood platelet functions (Vermylen et al., 1981).

Chemical Properties and Effects

  • Ethylene Glycol Toxicity Treatment : The effectiveness of fomepizole in treating ethylene glycol poisoning without the need for hemodialysis or ethanol infusion in a pediatric case indicates the importance of specific inhibitors in managing toxic ingestions, potentially relevant for understanding the safety profile of related compounds (Boyer et al., 2001).

  • Imidazole Derivatives in Therapeutic Use : A study on imidazole salicylate (IS), which inhibits thromboxane A2 synthesis without interfering with the cyclo-oxygenase pathway, offers insights into how structurally related compounds might be utilized in avoiding adverse reactions in aspirin-sensitive patients (Senna et al., 1995).

Safety and Hazards

Imidazole is generally considered safe for use in laboratory settings, but it can cause irritation if it comes into contact with the skin or eyes, and it can be harmful if ingested or inhaled .

Properties

IUPAC Name

1-[(1R,3S)-1,3-dihydroxy-7-azaspiro[3.5]nonan-7-yl]-4-(2-methylimidazol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-12-17-6-10-18(12)7-2-3-15(22)19-8-4-16(5-9-19)13(20)11-14(16)21/h6,10,13-14,20-21H,2-5,7-9,11H2,1H3/t13-,14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXWFSZNORYFFM-OKILXGFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCC(=O)N2CCC3(CC2)C(CC3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1CCCC(=O)N2CCC3(CC2)[C@@H](C[C@@H]3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.